5-Bromobenzo[d]isothiazole
Overview
Description
5-Bromobenzo[d]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields. The presence of a bromine atom at the 5-position of the benzo[d]isothiazole ring enhances its reactivity and potential for further chemical modifications.
Mechanism of Action
Target of Action
5-Bromobenzo[d]isothiazole is a derivative of the thiazole group of compounds . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various biological effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[d]isothiazole typically involves the bromination of benzo[d]isothiazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Another approach involves the cyclization of 2-bromoaniline with sulfur and a suitable oxidizing agent. This method provides a more straightforward route to the desired product with fewer steps and higher yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher efficiency. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[d]isothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form benzo[d]isothiazole derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄) are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d]isothiazoles with functional groups such as amines, thiols, or ethers.
Oxidation Reactions: Products include sulfoxides and sulfones, which have different chemical and biological properties.
Reduction Reactions: Products include reduced benzo[d]isothiazole derivatives with altered electronic and steric properties.
Scientific Research Applications
5-Bromobenzo[d]isothiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole: The parent compound without the bromine substitution.
5-Chlorobenzo[d]isothiazole: A similar compound with a chlorine atom instead of bromine.
5-Fluorobenzo[d]isothiazole: A similar compound with a fluorine atom instead of bromine.
Uniqueness
5-Bromobenzo[d]isothiazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate for the synthesis of more complex molecules with specific biological activities.
Properties
IUPAC Name |
5-bromo-1,2-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBLQXAYAYONED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591227 | |
Record name | 5-Bromo-1,2-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139037-01-7 | |
Record name | 5-Bromo-1,2-benzisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139037-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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